9-Isopropyl-9H-carbazole 9-Isopropyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1484-09-9
VCID: VC20922429
InChI: InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3
SMILES: CC(C)N1C2=CC=CC=C2C3=CC=CC=C31
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol

9-Isopropyl-9H-carbazole

CAS No.: 1484-09-9

Cat. No.: VC20922429

Molecular Formula: C15H15N

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

9-Isopropyl-9H-carbazole - 1484-09-9

Specification

CAS No. 1484-09-9
Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
IUPAC Name 9-propan-2-ylcarbazole
Standard InChI InChI=1S/C15H15N/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,1-2H3
Standard InChI Key LSZJZNNASZFXKN-UHFFFAOYSA-N
SMILES CC(C)N1C2=CC=CC=C2C3=CC=CC=C31
Canonical SMILES CC(C)N1C2=CC=CC=C2C3=CC=CC=C31

Introduction

Chemical Structure and Fundamental Properties

9-Isopropyl-9H-carbazole, also known as 9H-Carbazole, 9-(1-methylethyl)-, consists of a carbazole core with an isopropyl group attached to the nitrogen atom. The basic structural and chemical properties of this compound are outlined below.

Structural Characteristics

The compound features a tricyclic structure comprising two benzene rings fused to a central pyrrole ring, with an isopropyl group (-CH(CH₃)₂) substituted at the nitrogen position. This structure contributes to its distinctive chemical behavior and reactivity patterns.

Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
Molecular FormulaC₁₅H₁₅N
Molecular Weight209.2863 g/mol
CAS Registry Number1484-09-9
IUPAC Standard InChIKeyLSZJZNNASZFXKN-UHFFFAOYSA-N
These identification markers provide essential reference points for researchers working with this compound in various scientific contexts .

Physical and Chemical Properties

Understanding the physical and chemical properties of 9-Isopropyl-9H-carbazole is crucial for predicting its behavior in different environments and applications.

Ionization Properties

Studies on the ionization properties of 9-Isopropyl-9H-carbazole have revealed specific ionization energy values as measured through different methodologies:

Ionization Energy (eV)Measurement MethodReference
7.4Charge Transfer Spectroscopy (CTS)Klopffer, 1969
7.80Charge Transfer Spectroscopy (CTS)Sharp, 1966
These ionization energy values indicate the compound's electronic properties and provide insight into its potential reactivity in various chemical environments .

Chemical Reactivity

The reactivity of 9-Isopropyl-9H-carbazole is influenced by both its carbazole backbone and the isopropyl substituent. Based on the available literature, several characteristic reaction patterns can be identified:

  • Oxidation reactions can convert the compound into carbazole-9-ol derivatives under appropriate conditions.

  • Reduction reactions can transform the compound into different hydrogenated forms.

  • Electrophilic substitution reactions can occur at various positions of the carbazole ring system, allowing for the introduction of different functional groups.

Synthesis Methods

The synthesis of 9-Isopropyl-9H-carbazole involves specific reaction pathways and conditions that enable the controlled attachment of the isopropyl group to the carbazole nitrogen.

Synthesis of Derivatives

Research has demonstrated efficient synthesis methods for styryl-derivatives of N-isopropyl-9H-carbazole. These approaches employ stereocontrolled methodologies to produce conjugated compounds functionalized with monovinylsilanes. The reactions proceed with high stereo- and regioselectivity, yielding predominantly E-isomers with excellent isolation rates .

Applications in Materials Science

The unique structural and electronic properties of 9-Isopropyl-9H-carbazole and its derivatives make them valuable candidates for various materials science applications.

Silicon Hybrid Materials

Styryl-N-isopropyl-9H-carbazoles have been successfully utilized in the design and synthesis of trans-conjugated regular silicon hybrid materials. These materials represent a novel class of vinylene–arylene linear oligomeric systems incorporating 1,4-bis(dimethylvinylsilyl)naphthalene in the main chain. The synthesis involves silylative coupling reactions catalyzed by ruthenium-hydride complexes, resulting in materials with potentially useful electronic and optical properties .

Structure-Activity Relationships

The biological and chemical properties of 9-Isopropyl-9H-carbazole are significantly influenced by its structural features, particularly the isopropyl substituent at the N-9 position.

Effect of N-Substitution

The isopropyl group at the N-9 position affects several properties of the carbazole system:

  • Solubility characteristics in various solvents

  • Electronic distribution across the ring system

  • Steric effects that may influence reactivity at different positions

  • Potential interaction with biological targets

Comparison with Related Derivatives

Comparing 9-Isopropyl-9H-carbazole with related derivatives provides insights into structure-activity relationships:

CompoundStructural FeatureMolecular WeightKey Properties/Applications
9-Isopropyl-9H-carbazoleIsopropyl at N-9209.29 g/molMaterials science applications
3-nitro-9-isopropyl-9H-carbazoleIsopropyl at N-9, nitro at C-3254.28 g/molModified electronic properties
9-ethyl-9H-carbazole-3-carbaldehydeEthyl at N-9, aldehyde at C-3~223 g/molAnticancer activity
This comparison highlights how relatively minor structural modifications can significantly alter the properties and potential applications of carbazole derivatives .

Future Research Directions

Based on the current knowledge of 9-Isopropyl-9H-carbazole and related compounds, several promising research directions can be identified.

Biological Activity Exploration

Given the demonstrated biological activities of related carbazole derivatives, systematic investigation of 9-Isopropyl-9H-carbazole for potential anticancer, antimicrobial, and antioxidant properties represents a valuable research direction.

Advanced Materials Development

The successful incorporation of styryl-N-isopropyl-9H-carbazoles into silicon hybrid materials suggests further opportunities for developing novel functional materials with applications in electronics, photonics, and sensor technologies .

Synthesis Methodology Enhancement

Development of more efficient, environmentally friendly synthesis methods for 9-Isopropyl-9H-carbazole and its derivatives could enhance accessibility to these compounds for various applications.

Structure and Reactivity of Key Derivatives

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator